![molecular formula C15H30ClN3O2 B8118208 ENMD-1068 (hydrochloride)](/img/structure/B8118208.png)
ENMD-1068 (hydrochloride)
Overview
Description
ENMD-1068 (hydrochloride) is a useful research compound. Its molecular formula is C15H30ClN3O2 and its molecular weight is 319.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality ENMD-1068 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ENMD-1068 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endometriosis Research
ENMD-1068, a protease-activated receptor 2 antagonist, has been studied for its effects on endometriosis. In a mouse model, ENMD-1068 dose-dependently inhibited the development of endometriotic lesions, potentially due to its antiangiogenic and anti-inflammatory activities (Wang et al., 2014).
Liver Fibrosis Research
Research on liver fibrosis indicates that ENMD-1068 can attenuate TGF-β1/Smad2/3 signaling in mice, suggesting its potential in treating liver fibrosis. The study showed a reduction in collagen content and α-smooth muscle actin, implying a decrease in liver fibrosis severity (Sun et al., 2017).
Rheumatoid Arthritis Research
ENMD-1068 has been explored in the context of rheumatoid arthritis. The study found that ENMD-1068 significantly inhibited the release of proinflammatory cytokines from synovial tissue in a dose-dependent manner, indicating a potential role in treating rheumatoid arthritis (Kelso et al., 2007).
Lung Inflammation and Neutrophil Recruitment
A study on lung inflammation demonstrated that ENMD-1068, by blocking protease-activated receptor 2, can reduce neutrophil recruitment and lung inflammation in mice. This finding suggests its potential application in respiratory inflammatory conditions (Almeida et al., 2020).
Neutrophil Oxidative Metabolism
ENMD-1068 has been shown to modulate neutrophil oxidative metabolism via the protease-activated receptor-2. This could have implications for controlling excessive neutrophil activation in various inflammatory conditions (Sroussi et al., 2012).
properties
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQQSSIEIJEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ENMD-1068 (hydrochloride) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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